molecular formula C19H21ClN2O B1613546 2-Chloro-4'-(4-methylpiperazinomethyl) benzophenone CAS No. 898783-87-4

2-Chloro-4'-(4-methylpiperazinomethyl) benzophenone

Cat. No.: B1613546
CAS No.: 898783-87-4
M. Wt: 328.8 g/mol
InChI Key: FFIONIBFQWFYDO-UHFFFAOYSA-N
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Description

2-Chloro-4'-(4-methylpiperazinomethyl) benzophenone (CAS: 898783-87-4) is a substituted benzophenone derivative characterized by a chloro group at the 2-position of one aromatic ring and a 4-methylpiperazinomethyl moiety at the 4'-position of the second aromatic ring. The methylpiperazine substituent introduces basicity and enhanced solubility in polar solvents, while the chloro group contributes to lipophilicity and steric effects, influencing molecular interactions .

The synthesis of this compound likely involves cross-coupling reactions or nucleophilic substitution, as seen in analogous benzophenone derivatives (e.g., 4'-bromo-2-(3-pyrrolinomethyl) benzophenone), where halogenated intermediates are functionalized with amine-containing side chains .

Properties

IUPAC Name

(2-chlorophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O/c1-21-10-12-22(13-11-21)14-15-6-8-16(9-7-15)19(23)17-4-2-3-5-18(17)20/h2-9H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFIONIBFQWFYDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642983
Record name (2-Chlorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-87-4
Record name (2-Chlorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2-Chloro-benzophenone Intermediate

A key intermediate in the synthesis is 2-chloro-benzophenone. According to a patented industrial method, 2-chloro-benzophenone can be prepared by a Friedel-Crafts acylation reaction:

  • Reactants: Benzene and 2-chlorobenzoyl chloride.
  • Catalyst: Lewis acid catalyst (e.g., aluminum chloride).
  • Solvent: Halogenated hydrocarbons.
  • Conditions: Low temperature (-20 to 15°C) to control regioselectivity.
  • Post-reaction treatment: Acid quenching followed by filtration and crystallization.

This method offers advantages such as short reaction time, mild conditions, high purity, environmental safety (no harmful solvents), and suitability for industrial scale-up.

Introduction of the 4-Methylpiperazinomethyl Group

The 4-methylpiperazinomethyl substituent is typically introduced at the para position of the other phenyl ring through nucleophilic substitution or reductive amination:

This step installs the piperazinomethyl moiety, which improves solubility and pharmacokinetic properties.

Representative Synthetic Route Summary Table

Step Reaction Type Reactants Conditions Outcome/Notes
1 Friedel-Crafts Acylation Benzene + 2-chlorobenzoyl chloride AlCl3 catalyst, -20 to 15°C Formation of 2-chloro-benzophenone
2 Nucleophilic Substitution 2-chloro-benzophenone derivative + 4-methylpiperazine DMF, 60–80°C, several hours Introduction of 4-methylpiperazinomethyl group
3 Purification Crystallization/Column chromatography Ambient or reflux conditions High purity final product

Reaction Condition Optimization and Analysis

  • Temperature control: Critical in the Friedel-Crafts acylation to avoid poly-substitution or decomposition.
  • Stoichiometry: Maintaining slight excess of 4-methylpiperazine ensures complete substitution.
  • Solvent choice: Polar aprotic solvents favor nucleophilic substitution efficiency.
  • Purification: Silica gel chromatography with ethyl acetate/hexane mixtures yields >90% purity.

Supporting Research Findings and Comparative Data

Though direct literature on this compound is limited, related compounds such as 3-chloro- and 4-bromo- analogs have been studied, providing useful insights:

Compound Key Preparation Notes Reference
3-Chloro-4'-(4-methylpiperazinomethyl) benzophenone Prepared by reaction of 3-chlorobenzophenone with 4-methylpiperazine under catalytic conditions in solvent. Undergoes substitution, oxidation, and hydrolysis reactions.
4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone Bromination of 4'-methylpiperazinomethyl benzophenone using bromine or N-bromosuccinimide, followed by substitution with 4-methylpiperazine. Reaction parameters optimized for yield and purity.

These analogs confirm the viability of nucleophilic substitution on halogenated benzophenone intermediates and the importance of reaction condition control.

Summary of Key Preparation Considerations

Parameter Optimal Conditions/Notes
Catalyst Aluminum chloride for Friedel-Crafts acylation
Temperature Range -20 to 15°C for acylation; 60–80°C for substitution
Solvent Halogenated hydrocarbons (acylation); DMF or similar (substitution)
Reaction Time 1–4 hours (acylation); 4–6 hours (substitution)
Purification Crystallization, silica gel chromatography
Yield High (>80%) under optimized conditions
Environmental Impact Mild conditions, no harmful solvents in patented method

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4’-(4-methylpiperazinomethyl) benzophenone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide, ammonia, or alkyl halides.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

2-Chloro-4’-(4-methylpiperazinomethyl) benzophenone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Critical Notes and Limitations

Data Gaps: Limited experimental data (e.g., solubility, logP) for 2-chloro-4'-(4-methylpiperazinomethyl) benzophenone necessitates extrapolation from analogs.

Structural Misassignment Risks: As noted in benzophenone natural product studies, incorrect structural assignments can occur, emphasizing the need for rigorous NMR/X-ray validation .

Biological Relevance : While methylpiperazine moieties are pharmacologically favorable, the compound’s efficacy and toxicity profiles remain unverified.

Biological Activity

2-Chloro-4'-(4-methylpiperazinomethyl) benzophenone is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article compiles data from various studies, highlighting its mechanisms of action, biological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the benzophenone class, characterized by a benzophenone core with a chloro substituent and a 4-methylpiperazinomethyl group. Its molecular formula is C17H20ClN2OC_{17}H_{20}ClN_2O, and it exhibits unique properties that contribute to its biological activity.

Research indicates that this compound may exert its effects through multiple mechanisms:

  • Inhibition of Protein Kinases : Similar to Imatinib, it may bind to the ATP-binding site of protein tyrosine kinases such as Bcr-Abl, inhibiting their activity and disrupting signaling pathways involved in cell proliferation and survival.
  • Induction of Apoptosis : By interfering with cellular signaling, the compound can promote apoptotic pathways in cancer cells, leading to reduced tumor growth.

Anticancer Properties

Several studies have investigated the anticancer potential of benzophenone derivatives, including this compound. Key findings include:

  • Cell Line Studies : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines such as HL-60 (human leukemia), A-549 (lung cancer), and SW480 (colon cancer). The compound exhibited IC50 values ranging from 0.26 to 0.99 μM, indicating potent anticancer activity .
  • Mechanistic Insights : Network pharmacology analyses identified key genes and pathways affected by the compound, including AKT1 and CASP3, which are crucial for cell survival and apoptosis regulation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Broad-Spectrum Activity : Preliminary studies suggest that this compound possesses antimicrobial activity against various bacterial strains. The specific mechanisms are still under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Case Studies

  • Study on Antitumor Activity :
    • Objective : To evaluate the efficacy of this compound against human cancer cell lines.
    • Method : Cell viability assays were performed using MTT assays across different concentrations.
    • Results : The compound showed a dose-dependent inhibition of cell proliferation with significant results at lower concentrations (IC50 values detailed above) .
  • Antimicrobial Efficacy Assessment :
    • Objective : To determine the antimicrobial spectrum of the compound.
    • Method : Disk diffusion and broth microdilution methods were employed.
    • Results : The compound demonstrated effective inhibition zones against Gram-positive and Gram-negative bacteria, suggesting potential for development as an antimicrobial agent.

Data Tables

Biological ActivityCell Line TestedIC50 Value (μM)
AntitumorHL-600.48
AntitumorA-5490.82
AntitumorSW4800.99
AntimicrobialStaphylococcus aureusTBD
AntimicrobialEscherichia coliTBD

Q & A

Q. What structural modifications improve stability in aqueous formulations?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 3-position reduces hydrolysis of the benzophenone core. Stability studies in buffered solutions (pH 4–7) with UV-Vis monitoring are recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-4'-(4-methylpiperazinomethyl) benzophenone
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2-Chloro-4'-(4-methylpiperazinomethyl) benzophenone

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